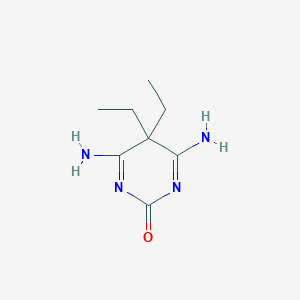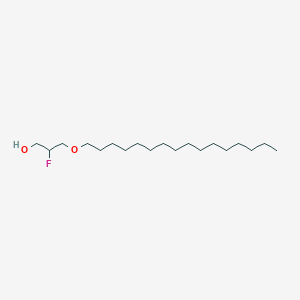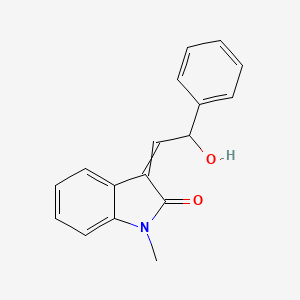![molecular formula C6H2Br3NS2 B14509685 [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione CAS No. 63243-57-2](/img/structure/B14509685.png)
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione is a chemical compound that belongs to the class of brominated phenyl derivatives It is characterized by the presence of three bromine atoms attached to the phenyl ring and an imino group linked to a sulfanethione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The bromination reaction is carried out using elemental bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The subsequent steps involve the reaction of 2,4,6-tribromophenol with appropriate reagents to introduce the imino and sulfanethione functionalities.
Industrial Production Methods
On an industrial scale, the production of [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms and the imino group play crucial roles in binding to these targets, thereby exerting the compound’s effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in the preparation of flame retardants.
1,2-Bis(2,4,6-tribromophenoxy)ethane: An emerging brominated flame retardant.
Decabromodiphenyl ethane: Another brominated flame retardant used in various applications.
Uniqueness
[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione is unique due to the presence of both imino and sulfanethione groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other brominated compounds, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
63243-57-2 |
|---|---|
Formule moléculaire |
C6H2Br3NS2 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
sulfanylidene-(2,4,6-tribromophenyl)imino-λ4-sulfane |
InChI |
InChI=1S/C6H2Br3NS2/c7-3-1-4(8)6(10-12-11)5(9)2-3/h1-2H |
Clé InChI |
IIKGTISVZBZGIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N=S=S)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)







![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
